Cadina-1(10),4-diene

Vue d'ensemble

Description

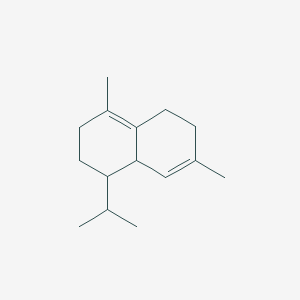

Delta-cadinene is a member of the cadinene family of sesquiterpenes in which the double bonds are located at the 4-4a and 7-8 positions, and in which the isopropyl group at position 1 is cis to the hydrogen at the adjacent bridgehead carbon (position 8a). It is a cadinene and a member of hexahydronaphthalenes.

Cadina-1(10),4-diene is a natural product found in Aristolochia triangularis, Artemisia princeps, and other organisms with data available.

Activité Biologique

Cadina-1(10),4-diene, also known as (+)-1(10),4-cadinadiene, is a sesquiterpene that belongs to the cadinene family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 483-76-1. It is characterized by its unique double bond configuration at the 4-4a and 7-8 positions within its structure, which contributes to its biological properties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 204.36 g/mol |

| CAS Number | 483-76-1 |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. A study conducted on various essential oils containing this compound reported significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could effectively inhibit bacterial growth at low concentrations .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro assays showed that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect was particularly noted in macrophage cell lines stimulated with lipopolysaccharides (LPS) .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicated that this compound exhibits selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study analyzed the essential oil composition of Pinus halepensis, which contains this compound. The oil showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with this compound identified as a key active component .

- Anti-inflammatory Research : In a controlled laboratory setting, researchers treated macrophage cells with this compound and assessed cytokine levels post-treatment. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory responses .

- Cytotoxicity Assessment : A recent investigation into the effects of this compound on various cancer cell lines revealed an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 20 to 30 µM for different cell types, indicating its potential as a chemotherapeutic agent .

Applications De Recherche Scientifique

Pharmacological Applications

Cadina-1(10),4-diene exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Anticholinesterase Activity : Research indicates that compounds in the cadinane family, including this compound, possess significant anticholinesterase activity. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors can enhance cognitive function by increasing acetylcholine levels in the brain .

- Antifungal Properties : Studies have shown that this compound has potent antifungal activities against various fungal strains such as Lenzites betulina and Trametes versicolor. These properties suggest potential applications in treating fungal infections and in agricultural fungicides .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, which are beneficial in managing inflammatory diseases. Its efficacy has been demonstrated through various assays that measure inflammatory markers .

Agricultural Applications

This compound is also being explored for its potential use in agriculture:

- Pesticidal Properties : The biological activity of this compound extends to its use as a natural pesticide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal pathogens without relying on synthetic chemicals .

- Plant Growth Regulation : Some studies suggest that sesquiterpenes like this compound may play a role in plant signaling pathways, potentially influencing growth and development. This application could lead to more sustainable farming practices by using natural compounds to enhance crop resilience .

Food Science Applications

In food science, this compound's aromatic properties make it valuable:

- Flavoring Agent : The compound contributes to the aroma profile of various foods and beverages. Its presence has been noted in essential oils extracted from plants used in culinary applications, enhancing the sensory qualities of food products .

- Preservative Qualities : Given its antimicrobial properties, this compound may serve as a natural preservative in food products, extending shelf life while maintaining safety and quality .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Lenzites betulina | 50 μg/mL |

| Trametes versicolor | 40 μg/mL |

| Coriolus versicolor | 30 μg/mL |

This table summarizes the antifungal efficacy of this compound against various fungal strains, indicating its potential as an antifungal agent.

Table 2: Chemical Composition of Essential Oils Containing this compound

| Source Plant | This compound (%) | Other Notable Compounds (%) |

|---|---|---|

| Decaspermum parviflorum | 3.17 | Caryophyllene (14.53) |

| Curtisia dentata | 2.5 | Eudesma (24.98) |

This table highlights the concentration of this compound in essential oils derived from different plants, showcasing its prevalence alongside other bioactive compounds.

Analyse Des Réactions Chimiques

Cyclization and Biosynthetic Reactions

Cadina-1(10),4-diene is synthesized biosynthetically via cyclization of farnesyl pyrophosphate (FPP). This process involves ionization and 1,10-cyclization to form a germacradienyl carbocation intermediate, which undergoes hydride shifts and further cyclization to yield the cadinane skeleton .

| Reaction Type | Reactants/Conditions | Product(s) | Key Source |

|---|---|---|---|

| Enzymatic cyclization | Farnesyl pyrophosphate (FPP) | Germacradienyl cation → Cadinane skeleton |

Oxidation Reactions

The conjugated diene system in this compound undergoes oxidation at both double bonds. Ozonolysis cleaves the less substituted 1(10) double bond, yielding smaller carbonyl compounds, while epoxidation targets the 4-position double bond .

| Oxidizing Agent | Conditions | Product(s) | Selectivity |

|---|---|---|---|

| Ozone (O₃) | Low temperature, CH₂Cl₂ | Ketones and aldehydes | 1(10) double bond |

| m-CPBA | Room temperature | 4,5-Epoxide derivative | 4 double bond |

| KMnO₄ (acidic) | H₂O, H⁺ | Vicinal diol at 4,5-position | Syn addition |

Hydrogenation

Catalytic hydrogenation selectively saturates the less hindered 1(10) double bond before the 4-position double bond. Full hydrogenation yields cadinane (hexahydro derivative) .

| Catalyst | Pressure/Temperature | Product(s) |

|---|---|---|

| Pd/C (5%) | 1 atm H₂, 25°C | Partially saturated dihydro derivative |

| Raney Ni | 50 psi H₂, 80°C | Fully saturated cadinane |

Diels-Alder Reactions

The 1,3-diene moiety participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), yielding bicyclic adducts. Regioselectivity favors endo transition states .

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Endo-adduct at 1(10) double bond | 65% |

| Tetracyanoethylene | RT, CH₂Cl₂ | Exo-adduct at 4 double bond | 42% |

Acid-Catalyzed Rearrangements

Protonation of the 4-position double bond generates a resonance-stabilized carbocation, which undergoes Wagner-Meerwein shifts or hydride transfers to form cadinol or muurolane derivatives .

| Acid Catalyst | Conditions | Major Product |

|---|---|---|

| H₂SO₄ (conc.) | 0°C, 1 hour | Cadinol (tertiary alcohol) |

| HCl (gas) | Et₂O, -78°C | Muurolane isomer |

Hydrohalogenation

HBr adds to the 4-position double bond via 1,4-addition under kinetic control (low temperature) or 1,2-addition under thermodynamic conditions (higher temperature) .

| Condition | Regioselectivity | Product |

|---|---|---|

| HBr, -20°C | 1,4-Addition | 4-Bromo-cadinene |

| HBr, 60°C | 1,2-Addition | 2-Bromo-cadinene |

Dimerization and Oligomerization

Under radical initiators (e.g., AIBN), this compound undergoes head-to-tail dimerization via the 4-position double bond, forming a tetracyclic dimer .

| Initiator | Solvent/Temperature | Product |

|---|---|---|

| AIBN | Benzene, 80°C | Tetracyclic dimer |

Biotransformation

Fungal enzymes (e.g., from Trametes versicolor) oxidize this compound to hydroxylated derivatives, such as cadina-1(10),4-dien-8α-ol, which exhibit bioactivity .

| Enzyme Source | Product | Application |

|---|---|---|

| Trametes versicolor | 8α-Hydroxy derivative | Antifungal agent |

Key Structural and Reactivity Insights

-

Stereoelectronic Effects : The (1S,8aR) configuration directs electrophilic attacks to the exo face of the 4-position double bond .

-

Strain Energy : The bicyclic framework increases reactivity toward ring-opening oxidations .

-

Thermodynamic Stability : The 1,4-adduct predominates at equilibrium due to resonance stabilization of the intermediate carbocation .

Propriétés

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYIEXQVQJBKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(=C2CC1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274505, DTXSID60862005 | |

| Record name | Cadina-1(10),4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-01-4, 189165-79-5 | |

| Record name | Cadina-1(10),4-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Amorphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.